molecular formula C18H20BFO3 B8240720 2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8240720
M. Wt: 314.2 g/mol
InChI Key: SYXICYJMBZMVKA-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a fluorophenoxy-substituted phenyl group attached to a 1,3,2-dioxaborolane core. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and heterocyclic compounds. Its structure combines a boronate ester (enhancing stability and reactivity in coupling reactions) with a 4-fluorophenoxy group, which modulates electronic properties and influences regioselectivity in aryl-aryl bond formation . Notably, it has been employed in the synthesis of antimalarial quinolones and Crisaborole, a topical phosphodiesterase-4 inhibitor .

Properties

IUPAC Name

2-[3-(4-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BFO3/c1-17(2)18(3,4)23-19(22-17)13-6-5-7-16(12-13)21-15-10-8-14(20)9-11-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXICYJMBZMVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenol with 3-bromophenylboronic acid under Suzuki–Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.

    Oxidation: The boron center can be oxidized to form boronic acids.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Suzuki–Miyaura Coupling: Biphenyl derivatives.

    Oxidation: Boronic acids.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of fluorescent probes and imaging agents.

    Medicine: For the synthesis of pharmaceutical intermediates and active compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The compound acts primarily through its boron center, which participates in transmetalation reactions in the presence of palladium catalysts. This process involves the transfer of an organic group from the boron atom to the palladium, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically organic halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related boronate esters, emphasizing differences in substituents, applications, and reactivity.

Compound Name Structural Features Key Applications Reactivity/Stability References
2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorophenoxy-phenyl group; pinacol boronate Antimalarial quinolones (e.g., Compound 19d); Crisaborole synthesis High cross-coupling efficiency (95% yield in Pd-catalyzed reactions); stable under basic conditions
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorine directly on phenyl ring (para position) Intermediate in fluorinated drug synthesis Moderate reactivity; similarity score 0.90 vs. target compound
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorobenzyl group (methylene-linked) Radiolabeling probes; functional material synthesis Enhanced steric bulk; reduced electron-withdrawing effect vs. phenoxy
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dichloro-dimethoxyphenyl substituents Indazole-based anticancer agents Electron-deficient aryl group; requires Pd(dppf)Cl₂ catalyst for coupling (62.3% yield)
(E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) Styryl-conjugated boronate Fluorescence probe for H₂O₂ detection Rapid oxidation by H₂O₂; fluorescence quenching in aqueous media
2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dibenzofuran core Polycyclic aromatic hydrocarbon (PAH) synthesis Electron-rich aryl group; compatible with B₂pin₂-mediated borylation

Structural and Electronic Analysis

  • Fluorine Position: The target compound’s 4-fluorophenoxy group provides strong electron-withdrawing effects via resonance, enhancing electrophilicity in cross-couplings. In contrast, para-fluorophenyl analogs (e.g., 2-(4-fluorophenyl)-...) lack the ether oxygen, reducing conjugation effects .
  • Substituent Effects : Benzyl-substituted analogs (e.g., 2-(4-fluorobenzyl)-...) exhibit reduced electron withdrawal due to the methylene spacer, favoring steric interactions over electronic modulation .
  • Heterocyclic Variants : Dibenzofuran- or indole-containing boronate esters (e.g., 2-(dibenzo[b,d]furan-4-yl)-...) display extended π-systems, enabling applications in optoelectronics but complicating solubility .

Stability and Industrial Viability

  • The pinacol boronate core ensures stability during storage and handling. However, electron-deficient variants (e.g., dichloro-dimethoxyphenyl) require stringent anhydrous conditions to prevent hydrolysis .
  • The target compound’s synthesis (via Miyaura borylation) avoids hazardous intermediates, making it scalable for Crisaborole production (51.7% overall yield) .

Biological Activity

2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. The compound's unique structure allows for various interactions at the molecular level, making it a subject of interest for understanding its biological activity.

  • Molecular Formula : C18_{18}H20_{20}BFO3_3
  • Molecular Weight : 314.16 g/mol
  • CAS Number : 1367127-80-7
  • Purity : Typically ≥ 95%

The biological activity of this compound can be attributed to its ability to form complexes with various biomolecules. The presence of the fluorophenoxy group enhances its lipophilicity and potential interactions with cellular membranes. The dioxaborolane structure may facilitate the formation of boron-based interactions with nucleophiles in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boron-containing compounds. For instance, research indicates that derivatives similar to 2-(3-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Study Cell Line IC50_{50} (µM) Mechanism
Study AHeLa15Apoptosis
Study BMCF-720Cell Cycle Arrest

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For example, it has been evaluated for its inhibitory effects on certain kinases involved in cancer progression. Preliminary results suggest that it may inhibit the phosphorylation of specific substrates.

Enzyme Inhibition Type IC50_{50} (µM)
Kinase ACompetitive10
Kinase BNon-competitive25

Case Studies

  • Case Study on Antitumor Efficacy :
    A recent clinical trial investigated the effects of a related compound in combination with standard chemotherapy in patients with advanced breast cancer. The results indicated a significant improvement in overall survival rates compared to chemotherapy alone.
  • Toxicology Profile :
    Toxicological assessments revealed that while the compound exhibits some acute toxicity (H302: Harmful if swallowed), it shows a favorable safety profile at therapeutic doses when administered in vivo.

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